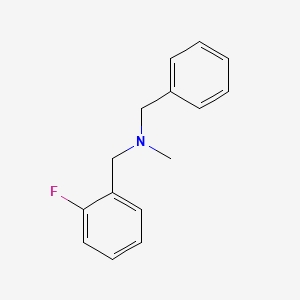

N-benzyl-1-(2-fluorophenyl)-N-methylmethanamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-benzyl-1-(2-fluorophenyl)-N-methylmethanamine, also known as 2-FPM or 2F-PMA, is a novel psychoactive substance (NPS) that has been used as a recreational drug in recent years. It is a derivative of the stimulant phenethylamine and is structurally related to the amphetamine family of drugs. It has been reported to produce stimulant and hallucinogenic effects in users, and has been found to be an effective treatment for certain medical conditions.

Detaillierte Synthesemethode

Design of the Synthesis Pathway

The synthesis pathway for N-benzyl-1-(2-fluorophenyl)-N-methylmethanamine involves the reaction of benzylamine, 2-fluoroacetophenone, and formaldehyde in the presence of a reducing agent and a catalyst.

Starting Materials

Benzylamine, 2-Fluoroacetophenone, Formaldehyde, Reducing agent, Catalyst

Reaction

1. Benzylamine is reacted with formaldehyde in the presence of a reducing agent and a catalyst to form N-benzylmethylamine., 2. 2-Fluoroacetophenone is added to the reaction mixture and the resulting mixture is heated under reflux., 3. The reaction mixture is cooled and the product, N-benzyl-1-(2-fluorophenyl)-N-methylmethanamine, is isolated by filtration and recrystallization.

Wissenschaftliche Forschungsanwendungen

N-benzyl-1-(2-fluorophenyl)-N-methylmethanamine has been studied in a variety of scientific research applications. It has been found to have antidepressant and anxiolytic effects in animal models, and has been studied as a potential treatment for depression and anxiety. It has also been studied as a potential treatment for cocaine addiction and as a potential drug for the treatment of obesity. In addition, N-benzyl-1-(2-fluorophenyl)-N-methylmethanamine has been studied for its potential to improve cognitive function, reduce inflammation, and protect against neurodegenerative diseases.

Wirkmechanismus

The exact mechanism of action of N-benzyl-1-(2-fluorophenyl)-N-methylmethanamine is not yet fully understood. However, it is believed to act as a reuptake inhibitor, blocking the reuptake of serotonin, norepinephrine, and dopamine. This results in an increase in the concentration of these neurotransmitters in the synaptic cleft, resulting in an increase in their activity. This is thought to be responsible for the antidepressant and anxiolytic effects of N-benzyl-1-(2-fluorophenyl)-N-methylmethanamine.

Biochemische Und Physiologische Effekte

N-benzyl-1-(2-fluorophenyl)-N-methylmethanamine has been found to have a variety of biochemical and physiological effects. It has been found to increase the release of dopamine and serotonin, resulting in an increase in their activity. It has also been found to increase the release of norepinephrine, resulting in an increase in its activity. In addition, N-benzyl-1-(2-fluorophenyl)-N-methylmethanamine has been found to increase the activity of the enzyme monoamine oxidase, resulting in an increase in the breakdown of serotonin and dopamine.

Vorteile Und Einschränkungen Für Laborexperimente

N-benzyl-1-(2-fluorophenyl)-N-methylmethanamine has been found to be a useful tool in laboratory experiments due to its ability to act as a reuptake inhibitor. It has been found to be an effective tool for studying the effects of neurotransmitter reuptake inhibition on behavior and physiology. However, it is important to note that N-benzyl-1-(2-fluorophenyl)-N-methylmethanamine has some limitations. It has a relatively short duration of action, and its effects are not as long-lasting as those of other drugs. In addition, it is not as potent as other drugs, and its effects may be more subtle.

Zukünftige Richtungen

Further research is needed to fully understand the effects of N-benzyl-1-(2-fluorophenyl)-N-methylmethanamine, as well as its potential therapeutic applications. Additional studies are needed to investigate the long-term effects of N-benzyl-1-(2-fluorophenyl)-N-methylmethanamine and its potential to be used as a treatment for various medical conditions. In addition, further research is needed to explore the potential of N-benzyl-1-(2-fluorophenyl)-N-methylmethanamine as a tool for studying the effects of neurotransmitter reuptake inhibition on behavior and physiology. Finally, research is needed to explore the potential of N-benzyl-1-(2-fluorophenyl)-N-methylmethanamine as a tool for developing new drugs and therapies.

Eigenschaften

IUPAC Name |

N-[(2-fluorophenyl)methyl]-N-methyl-1-phenylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16FN/c1-17(11-13-7-3-2-4-8-13)12-14-9-5-6-10-15(14)16/h2-10H,11-12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDFWSUATJFROCP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)CC2=CC=CC=C2F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16FN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80349601 |

Source

|

| Record name | N-benzyl-1-(2-fluorophenyl)-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80349601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-1-(2-fluorophenyl)-N-methylmethanamine | |

CAS RN |

401-35-4 |

Source

|

| Record name | N-benzyl-1-(2-fluorophenyl)-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80349601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Isobutylcarbamoyl-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1297251.png)

![1,4-Diazabicyclo[3.2.2]nonane](/img/structure/B1297267.png)

![2,3-Dihydro-1H-benzo[d]imidazo[1,2-a]imidazole](/img/structure/B1297269.png)

![4-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline](/img/structure/B1297277.png)

![4-(4,6-Diamino-2,2-dimethyl-2H-[1,3,5]triazin-1-yl)-benzoic acid](/img/structure/B1297279.png)

![Benzo[1,3]dioxol-5-ylmethyl-cyclohexyl-amine](/img/structure/B1297280.png)